

Phenyl 2-(phenylthio)phenylcarbamate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Phenyl 2-(phenylthio)phenylcarbamate

Cat. No.: B116602

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CAS Number: 111974-73-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of **Phenyl 2-(phenylthio)phenylcarbamate**, a molecule of significant interest due to its established role as a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine. While its primary application to date has been in pharmaceutical manufacturing, this guide explores its chemical properties, synthesis, and speculatively, its potential as a candidate for investigation as a Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonist.

Chemical and Physical Properties

Phenyl 2-(phenylthio)phenylcarbamate is a white to off-white solid with the molecular formula $C_{19}H_{15}NO_2S$ and a molecular weight of 321.39 g/mol ^{[1][2]} It is sparingly soluble in chloroform and methanol ^{[1][2]}

Property	Value	Reference
CAS Number	111974-73-3	[1][2][3][4][5][6]
Molecular Formula	C ₁₉ H ₁₅ NO ₂ S	[1][2][3][5]
Molecular Weight	321.39 g/mol	[1][2][3][5]
Appearance	White to Off-White Solid	[1][2]
Melting Point	91-92 °C	[1][2]
Boiling Point (Predicted)	438.0 ± 37.0 °C	[1]
Density (Predicted)	1.28 ± 0.1 g/cm ³	[1]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[1][2]
IUPAC Name	Phenyl N-(2-phenylsulfanylphenyl)carbamate	[3]
Synonyms	Carbamic acid, N-[2-(phenylthio)phenyl]-, phenyl ester; Phenyl (2-(phenylthio)phenyl)carbamate; N-[2-(Phenylthio)phenyl]carbamic Acid Phenyl Ester	[1][2][3]

Synthesis of Phenyl 2-(phenylthio)phenylcarbamate

The primary synthesis route for **Phenyl 2-(phenylthio)phenylcarbamate** involves the reaction of 2-aminodiphenyl sulfide with phenyl chloroformate in a suitable solvent such as toluene.

Experimental Protocol: Synthesis of Phenyl 2-(phenylthio)phenylcarbamate

Materials:

- 2-Aminodiphenyl sulfide
- Phenyl chloroformate
- Toluene
- Sodium hydroxide (aqueous solution)
- Sodium carbonate (aqueous solution)

Procedure:

- Dissolve 2-aminodiphenyl sulfide (0.4 mole) in toluene (500 ml) in a reaction vessel.
- Cool the solution to 5°C with constant stirring.
- Slowly add a solution of phenyl chloroformate (0.24 mole) in toluene (50 ml) to the stirred solution over a period of 1 hour.
- Following the initial addition, commence a simultaneous addition of phenyl chloroformate (0.24 mole) in toluene (50 ml) and an aqueous solution containing sodium hydroxide (0.3 mole) and sodium carbonate (0.35 mole) in 200 ml of water.
- Maintain the reaction temperature at 5-10°C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude product.
- The crude **Phenyl 2-(phenylthio)phenylcarbamate** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of **Phenyl 2-(phenylthio)phenylcarbamate**.

Role as an Intermediate in Quetiapine Synthesis

Phenyl 2-(phenylthio)phenylcarbamate is a well-documented intermediate in the manufacturing of Quetiapine, an atypical antipsychotic medication.^{[1][4]} The carbamate undergoes a cyclization reaction, typically facilitated by a dehydrating agent like polyphosphoric acid, to form the dibenzo[b,f][3][4]thiazepine core structure of Quetiapine.

Hypothetical TRPA1 Antagonism: A Research Perspective

While there is no direct published evidence of **Phenyl 2-(phenylthio)phenylcarbamate** acting as a TRPA1 antagonist, its chemical structure, containing a phenylcarbamate moiety, warrants investigation for potential biological activity. The TRPA1 ion channel is a well-established target for the development of novel analgesics and anti-inflammatory agents.

The Phenylcarbamate Scaffold in Drug Discovery

The phenylcarbamate functional group is present in a variety of biologically active compounds. While often associated with cholinesterase inhibition, the scaffold's versatility allows for diverse pharmacological activities. The lipophilic nature of the phenyl and phenylthio groups in **Phenyl 2-(phenylthio)phenylcarbamate** could facilitate its interaction with the transmembrane domains of ion channels like TRPA1.

Proposed Mechanism of Action and Signaling Pathway

TRPA1 is a non-selective cation channel primarily expressed in sensory neurons. Its activation by noxious stimuli leads to an influx of Ca^{2+} , resulting in the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to pain and neurogenic inflammation. A hypothetical antagonist role for **Phenyl 2-(phenylthio)phenylcarbamate** would involve binding to the TRPA1 channel, thereby preventing its opening and the subsequent downstream signaling cascade.

Hypothetical TRPA1 signaling and inhibition.

Proposed Experimental Workflows for Screening

To investigate the potential TRPA1 antagonist activity of **Phenyl 2-(phenylthio)phenylcarbamate**, a tiered screening approach is recommended, starting with in vitro assays and progressing to more complex cellular models.

In Vitro Calcium Flux Assay

This primary screen assesses the ability of the compound to inhibit TRPA1-mediated calcium influx in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPA1).

Experimental Protocol:

- **Cell Culture:** Culture HEK293-hTRPA1 cells in appropriate media until they reach 80-90% confluency.
- **Cell Plating:** Seed the cells into 96-well black-walled, clear-bottom plates.
- **Dye Loading:** Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
- **Compound Incubation:** Add varying concentrations of **Phenyl 2-(phenylthio)phenylcarbamate** to the wells and incubate for a predetermined time.
- **Agonist Stimulation:** Add a known TRPA1 agonist (e.g., cinnamaldehyde or AITC) to the wells.
- **Fluorescence Measurement:** Measure the change in intracellular calcium concentration using a fluorescence plate reader.
- **Data Analysis:** Calculate the IC₅₀ value of **Phenyl 2-(phenylthio)phenylcarbamate** by plotting the percentage of inhibition against the compound concentration.

Calcitonin Gene-Related Peptide (CGRP) Release Assay

This secondary assay provides a more physiologically relevant measure of TRPA1 antagonism by quantifying the release of the neuropeptide CGRP from primary sensory neurons or dorsal root ganglion (DRG) cultures.

Experimental Protocol:

- Primary Neuron Culture: Isolate and culture DRG neurons from rodents.
- Compound Pre-incubation: Pre-incubate the cultured neurons with different concentrations of **Phenyl 2-(phenylthio)phenylcarbamate**.
- TRPA1 Agonist Stimulation: Stimulate the neurons with a TRPA1 agonist to induce CGRP release.
- Supernatant Collection: Collect the cell culture supernatant.
- CGRP Quantification: Measure the concentration of CGRP in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: Determine the dose-dependent inhibition of CGRP release by **Phenyl 2-(phenylthio)phenylcarbamate**.

Proposed experimental workflow for screening.

Conclusion

Phenyl 2-(phenylthio)phenylcarbamate is a readily synthesizable compound with a well-established role in pharmaceutical chemistry. While its biological activities remain largely unexplored, its chemical structure suggests that it could be a starting point for the discovery of novel TRPA1 modulators. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to investigate this hypothesis. Further studies are warranted to determine if **Phenyl 2-(phenylthio)phenylcarbamate** or its derivatives possess clinically relevant TRPA1 antagonist activity, which could open new avenues for the development of therapeutics for pain and inflammatory disorders.

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